Edetate diammonium copper

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

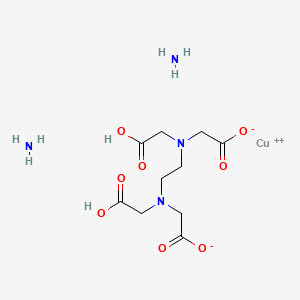

Edetate diammonium copper is a coordination compound formed by the complexation of copper ions with ethylenediaminetetraacetic acid (EDTA) and ammonium ions. This compound is known for its ability to chelate metal ions, making it useful in various industrial and scientific applications. The chemical formula for this compound is C10H20CuN4O8.

準備方法

Synthetic Routes and Reaction Conditions: Edetate diammonium copper can be synthesized through the reaction of copper sulfate with ethylenediaminetetraacetic acid in the presence of ammonium hydroxide. The reaction typically occurs in an aqueous medium, and the resulting product is isolated by crystallization.

Industrial Production Methods: In industrial settings, the production of this compound involves the following steps:

- Dissolving ethylenediaminetetraacetic acid in water.

- Adding copper sulfate to the solution and stirring until fully dissolved.

- Introducing ammonium hydroxide to the mixture to facilitate the formation of the diammonium complex.

- Crystallizing the product by cooling the solution and filtering out the solid compound.

化学反応の分析

Types of Reactions: Edetate diammonium copper primarily undergoes complexation reactions. It can also participate in redox reactions due to the presence of copper ions.

Common Reagents and Conditions:

Complexation Reactions: These reactions involve the binding of metal ions to the EDTA ligand. Common reagents include metal salts such as copper sulfate, and the reactions typically occur in aqueous solutions.

Redox Reactions: In the presence of reducing agents, the copper ions in this compound can be reduced from Cu(II) to Cu(I). Conversely, oxidizing agents can oxidize Cu(I) back to Cu(II).

Major Products Formed:

Complexation Reactions: The primary product is the stable this compound complex.

Redox Reactions: Depending on the reagents used, the products can include reduced or oxidized forms of copper, such as copper(I) oxide or copper(II) oxide.

科学的研究の応用

Chemical Properties and Mechanism of Action

Chemical Composition:

- Formula: C₁₀H₂₀CuN₄O₈

- Molecular Weight: 387.83 g/mol

Mechanism of Action:

EDTA-Cu acts as a chelating agent, forming stable complexes with metal ions. The EDTA ligand binds to copper ions through multiple coordinate bonds, effectively sequestering them and preventing participation in unwanted reactions. This mechanism is crucial in applications ranging from analytical chemistry to medicine.

Scientific Research Applications

-

Analytical Chemistry

- Chelating Agent: EDTA-Cu is used to sequester metal ions in various analytical techniques, including complexometric titrations and water hardness analysis.

- Stabilization of Metal Ions: It stabilizes metal ions in solution, which is essential for accurate analytical measurements.

-

Biological Research

- Metal Ion Interactions: The compound is employed to study interactions between metal ions and biomolecules, providing insights into enzymatic reactions where metal ions play a critical role.

- Inhibition Studies: EDTA-Cu can inhibit metal-dependent enzymes, serving as a tool for biochemical assays.

- Medical Applications

-

Industrial Applications

- Water Treatment: The compound is utilized in water treatment processes to remove metal contaminants, improving water quality.

- Textile Industry: In textile manufacturing, EDTA-Cu prevents metal ion interference during dyeing processes, ensuring color consistency and quality.

Data Table: Comparison of Chelating Agents

| Chelating Agent | Metal Ion Binding Affinity | Primary Application |

|---|---|---|

| Edetate Diammonium Copper | High | Analytical chemistry, medicine |

| Disodium EDTA | Moderate | Water treatment |

| Calcium Disodium EDTA | High | Chelation therapy |

| Tetrasodium EDTA | High | Industrial applications |

Case Studies

- Case Study: Lead Poisoning Treatment

- Case Study: Water Quality Improvement

- Case Study: Textile Dyeing Process

作用機序

The mechanism of action of edetate diammonium copper involves the chelation of metal ions. The EDTA ligand forms multiple coordinate bonds with the metal ion, creating a stable complex. This chelation process effectively sequesters the metal ion, preventing it from participating in unwanted chemical reactions. The molecular targets include metal ions such as calcium, magnesium, and iron, which are bound and rendered inactive by the chelation process.

類似化合物との比較

Disodium EDTA: Similar to edetate diammonium copper, disodium EDTA is used for chelation but lacks the ammonium ions.

Calcium Disodium EDTA: This compound is used in chelation therapy and has a similar chelating mechanism but includes calcium ions.

Tetrasodium EDTA: Another variant of EDTA, used primarily in industrial applications for its strong chelating properties.

Uniqueness: this compound is unique due to the presence of both ammonium and copper ions, which enhance its chelating ability and make it particularly effective in applications requiring the stabilization of copper ions. Its ability to form stable complexes with a wide range of metal ions makes it versatile and valuable in various scientific and industrial fields.

生物活性

Edetate diammonium copper (EDTA-Cu) is a chelating agent that plays a significant role in various biological and industrial applications. This compound is formed by the coordination of copper ions with ethylenediaminetetraacetic acid (EDTA) and ammonium ions, resulting in a stable complex that exhibits unique biological activities. This article delves into the biological activity of EDTA-Cu, exploring its mechanisms, applications, and relevant research findings.

Chemical Structure:

- Molecular Formula: C10H20CuN4O8

- Molecular Weight: 305.74 g/mol

Mechanism of Action:

EDTA-Cu functions primarily through its ability to chelate metal ions, particularly copper. The chelation process involves the formation of multiple coordinate bonds between the EDTA ligand and metal ions, resulting in a stable complex that prevents the metal from participating in unwanted chemical reactions. This is crucial in biological systems where excess metal ions can lead to toxicity or interfere with enzymatic processes.

Biological Applications

-

Chelation Therapy:

- EDTA-Cu is utilized in chelation therapy to treat heavy metal poisoning, particularly in cases involving copper toxicity. By binding to excess copper ions, it facilitates their excretion from the body, thereby reducing toxicity levels.

-

Agricultural Uses:

- As a micronutrient supplement, EDTA-Cu is employed in agriculture to provide essential copper to plants. It enhances nutrient uptake and improves plant health, especially in soils deficient in copper.

-

Biomedical Research:

- In laboratory settings, EDTA-Cu serves as a tool for studying metal ion interactions with biological molecules. It is used to investigate the role of copper in enzymatic reactions and its impact on cellular processes.

Case Studies and Experimental Data

- Toxicity Studies:

- Biodegradation Rates:

- Agronomic Impact:

Comparative Analysis

| Compound | Chelating Ability | Primary Application | Safety Profile |

|---|---|---|---|

| This compound | High | Chelation therapy, agriculture | Favorable |

| Disodium EDTA | Moderate | Heavy metal detoxification | Generally safe |

| Calcium Disodium EDTA | Moderate | Food preservation | Safe at low doses |

特性

CAS番号 |

67989-88-2 |

|---|---|

分子式 |

C10H20CuN4O8 |

分子量 |

387.83 g/mol |

IUPAC名 |

diazanium;copper;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate |

InChI |

InChI=1S/C10H16N2O8.Cu.2H3N/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;2*1H3/q;+2;;/p-2 |

InChIキー |

QWQCKWBAUUOYMU-UHFFFAOYSA-L |

SMILES |

C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].N.N.[Cu+2] |

正規SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[NH4+].[NH4+].[Cu+2] |

Key on ui other cas no. |

67989-88-2 |

物理的記述 |

Liquid |

ピクトグラム |

Irritant |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。